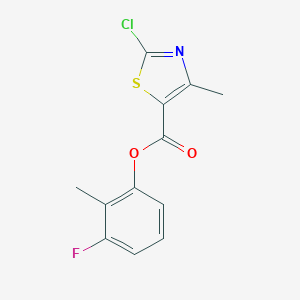![molecular formula C17H9ClF4N4S B287440 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287440.png)
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Aplicaciones Científicas De Investigación
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various areas of scientific research. Some of the most notable applications include:
1. Anticancer Activity: Several studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
2. Antimicrobial Activity: this compound has also been shown to exhibit potent antimicrobial activity against a wide range of pathogenic microorganisms. This compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, making it a potential candidate for the development of novel antibiotics.
3. Anti-inflammatory Activity: Several studies have shown that this compound exhibits potent anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the development of novel anti-inflammatory drugs.
Mecanismo De Acción
Further studies are needed to fully understand the mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its interactions with specific molecular targets in cells.
4. Study of Toxicity: Further studies are needed to investigate the toxicity of this compound at different concentrations and in different cell types.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various areas of scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments has several advantages and limitations. Some of the most notable advantages include:
1. Potent Pharmacological Effects: This compound exhibits potent pharmacological effects, making it a valuable tool for studying various biological processes.
2. Versatility: this compound can be used to study a wide range of biological processes, including cell proliferation, apoptosis, and inflammation.
Some of the limitations of using this compound in lab experiments include:
1. Cost: The synthesis of this compound can be expensive, making it difficult for researchers with limited funding to use this compound in their experiments.
2. Toxicity: This compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the most notable future directions include:
1. Development of Novel Anticancer Drugs: The potent anticancer activity of this compound makes it a promising candidate for the development of novel anticancer drugs.
2. Development of Novel Antibiotics: The potent antimicrobial activity of this compound also makes it a potential candidate for the development of novel antibiotics.
3. Study of
Métodos De Síntesis
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using different methods. One of the most common methods involves the reaction of 2-chloro-6-fluorobenzylamine with 3-(trifluoromethyl)phenylisothiocyanate followed by the reaction with 3-amino-5-mercapto-1,2,4-triazole in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product.
Propiedades
Fórmula molecular |
C17H9ClF4N4S |
|---|---|
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
6-[(2-chloro-6-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9ClF4N4S/c18-12-5-2-6-13(19)11(12)8-14-25-26-15(23-24-16(26)27-14)9-3-1-4-10(7-9)17(20,21)22/h1-7H,8H2 |
Clave InChI |
XXKNUISHARIIAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




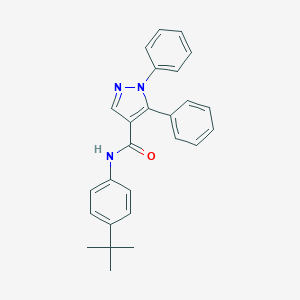
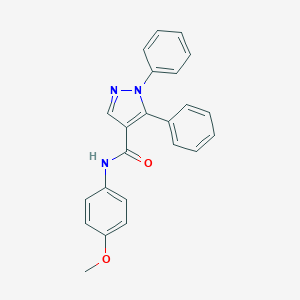
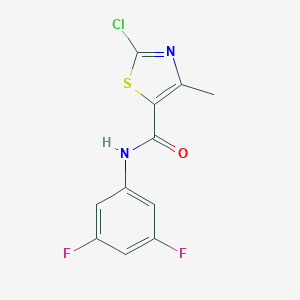

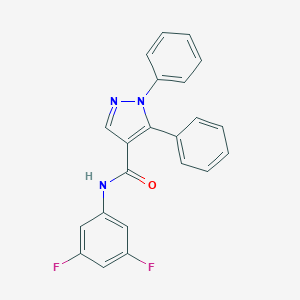
![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)
